8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 1014011-64-3
Cat. No.: VC6770682
Molecular Formula: C22H26N6O3
Molecular Weight: 422.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014011-64-3 |
|---|---|
| Molecular Formula | C22H26N6O3 |
| Molecular Weight | 422.489 |
| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)11-10-17-8-6-5-7-9-17)20(29)27(12-13-31-4)22(30)25(19)3/h5-9,14H,10-13H2,1-4H3 |
| Standard InChI Key | BMEBTJOEPIWXAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C |
Introduction
Molecular Formula:
CHNO
Molecular Weight:
Approximately 388.43 g/mol
Synthesis
The synthesis of this compound likely involves multi-step organic reactions starting from a purine derivative. General steps include:
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Functionalization of the Purine Core:
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Introduction of substituents at the 8, 1, 3, and 7 positions using electrophilic or nucleophilic substitution reactions.
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Formation of the Pyrazole Ring:
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The pyrazole group at the 8-position can be introduced through cyclization reactions involving hydrazines and diketones.
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Attachment of Side Chains:
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The methoxyethyl group at the 1-position and phenethyl group at the 7-position are added via alkylation reactions.
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Final Purification:
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Recrystallization or chromatographic techniques are employed to isolate the pure compound.
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Potential Applications
The structural features of this compound suggest its utility in various fields:
4.1. Pharmaceutical Applications
Purine derivatives are well-known for their biological activities. This compound could potentially act as:
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Enzyme Inhibitor: The purine scaffold is often used in designing inhibitors for enzymes like kinases or phosphodiesterases.
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Anti-inflammatory Agent: Pyrazole-containing molecules are known for their anti-inflammatory properties.
4.2. Material Science
The combination of aromatic and heterocyclic systems may make this compound suitable for use in:
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Organic electronics (e.g., semiconductors).
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Functionalized coatings or polymers.
4.3. Research Applications
This molecule can serve as a building block for synthesizing more complex derivatives for medicinal chemistry studies.
Analytical Data
To confirm the identity and purity of this compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the chemical environment of hydrogen (H) and carbon (C). |
| Mass Spectrometry | To confirm molecular weight and fragmentation pattern. |
| IR Spectroscopy | To identify functional groups (e.g., keto groups, pyrazole ring). |
| X-ray Crystallography | To elucidate the three-dimensional structure (if crystalline). |
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